molecular formula C15H18N2O B13901045 2-amino-3-methyl-N-naphthalen-2-ylbutanamide

2-amino-3-methyl-N-naphthalen-2-ylbutanamide

Cat. No.: B13901045
M. Wt: 242.32 g/mol
InChI Key: OBGGZBHESVNMSA-UHFFFAOYSA-N
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Description

. It is used in various biochemical assays to study enzyme activities and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-VAL-BETANA is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for H-VAL-BETANA are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

H-VAL-BETANA primarily undergoes hydrolysis reactions catalyzed by aminopeptidases and valine arylamidases . These enzymes cleave the amide bond, releasing L-valine and β-naphthylamine.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using aminopeptidases or valine arylamidases.

    Oxidation and Reduction:

Major Products

The major products formed from the hydrolysis of H-VAL-BETANA are L-valine and β-naphthylamine .

Scientific Research Applications

H-VAL-BETANA is widely used in scientific research, particularly in the fields of biochemistry and enzymology . Its primary applications include:

    Enzyme Activity Assays: Used as a substrate to measure the activity of aminopeptidases and valine arylamidases.

    Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.

    Drug Development: Utilized in screening assays to identify potential inhibitors of aminopeptidases, which could lead to the development of new therapeutic agents.

Mechanism of Action

H-VAL-BETANA exerts its effects by serving as a substrate for specific enzymes. The compound binds to the active site of aminopeptidases or valine arylamidases, where it undergoes hydrolysis . This enzymatic reaction releases L-valine and β-naphthylamine, which can be quantitatively measured to assess enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine β-naphthylamide: Similar in structure but contains leucine instead of valine.

    L-Isoleucine β-naphthylamide: Contains isoleucine instead of valine.

    L-Alanine β-naphthylamide: Contains alanine instead of valine.

Uniqueness

H-VAL-BETANA is unique due to its specific interaction with valine arylamidases and aminopeptidases . This specificity makes it a valuable tool in biochemical assays to study these enzymes’ activities and kinetics.

Properties

IUPAC Name

2-amino-3-methyl-N-naphthalen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGZBHESVNMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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